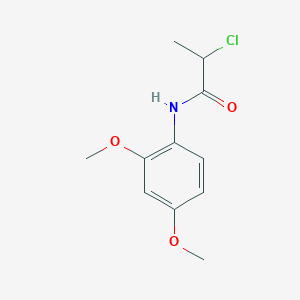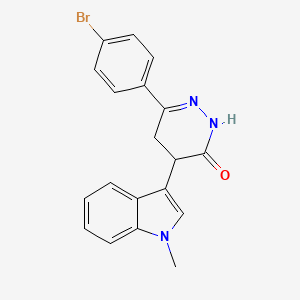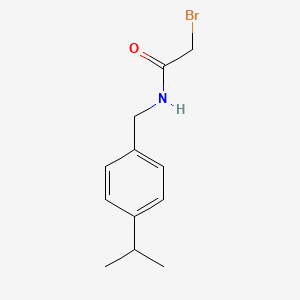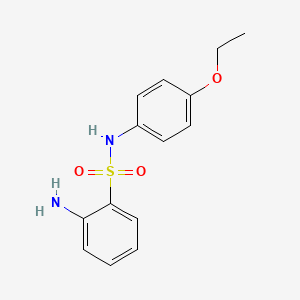
2-chloro-N-(2,4-dimethoxyphenyl)propanamide
Overview
Description
“2-chloro-N-(2,4-dimethoxyphenyl)propanamide” is a chemical compound with the molecular formula C11H14ClNO3 . It has a molecular weight of 243.69 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(2,4-dimethoxyphenyl)propanamide” is 1S/C11H14ClNO3/c1-7(12)11(14)13-9-5-4-8(15-2)6-10(9)16-3/h4-7H,1-3H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-chloro-N-(2,4-dimethoxyphenyl)propanamide” is a powder that is stored at room temperature . Its molecular weight is 243.69 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-chloro-N-(2,4-dimethoxyphenyl)propanamide, focusing on six unique fields:
Pharmacological Research
2-chloro-N-(2,4-dimethoxyphenyl)propanamide has been studied for its potential pharmacological properties. It is often used as a precursor in the synthesis of isoquinoline derivatives, which are known for their biological activities, including vasodilation and smooth muscle relaxation . This compound’s structure allows it to interact with neurotransmitters such as acetylcholine and serotonin, making it a valuable tool in studying these pathways .
Neurochemical Studies
In neurochemical research, this compound has been utilized to investigate the regulation of neurotransmitters. It has shown effects on the spontaneous contractile activity of gastric smooth muscles by influencing the nitric oxide synthase (NOS) pathways . This makes it useful in understanding the role of nitric oxide in neuronal signaling and gastrointestinal functions.
Biochemical Assays
2-chloro-N-(2,4-dimethoxyphenyl)propanamide is employed in various biochemical assays to study enzyme interactions and inhibition. Its ability to modulate the activity of enzymes like nitric oxide synthase (NOS) is particularly valuable in assays aimed at understanding enzyme kinetics and the biochemical pathways involved in neurotransmission .
Proteomics Research
This compound is also used in proteomics research to study protein interactions and modifications. Its chemical properties allow it to be used as a probe in mass spectrometry-based proteomics to identify and quantify proteins in complex biological samples . This application is crucial for understanding protein functions and interactions in various biological processes.
Synthetic Chemistry
In synthetic chemistry, 2-chloro-N-(2,4-dimethoxyphenyl)propanamide serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile building block for creating compounds with potential therapeutic applications . Researchers use it to develop new molecules with desired biological activities.
Toxicological Studies
The compound is also studied for its toxicological properties to understand its safety profile and potential side effects. Toxicological studies help in determining the compound’s effects on different biological systems and its suitability for further development as a therapeutic agent . These studies are essential for ensuring the safety of new drugs and chemicals.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(2,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-7(12)11(14)13-9-5-4-8(15-2)6-10(9)16-3/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDDVJHJHFHNRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,4-dimethoxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3038998.png)



![6,7-Dimethoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B3039005.png)

![{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B3039008.png)


